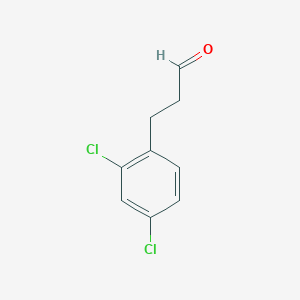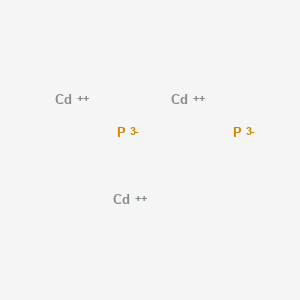
3-(2,4-Dichlorophenyl)propanal
Vue d'ensemble
Description
3-(2,4-Dichlorophenyl)propanal, also known as this compound, is a useful research compound. Its molecular formula is C9H8Cl2O and its molecular weight is 203.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of 3-(2,4-Dichlorophenyl)propanal is the CYP51 receptor . This receptor plays a crucial role in the life cycle of Trypanosoma cruzi, a parasite that causes Trypanosomiasis .
Mode of Action
This compound interacts with the active site of the CYP51 receptor . The compound forms hydrogen interactions with the receptor, establishing a stable complex . This interaction inhibits the normal function of the receptor, leading to the disruption of the life cycle of T. cruzi .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi . By inhibiting the CYP51 receptor, it disrupts the normal functioning of the parasite, leading to its death .
Pharmacokinetics
The pharmacokinetics of this compound suggest an alignment between permeability and hepatic clearance . The compound presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation . Despite this, the estimated LD50 rate >500 mg/kg indicates a low incidence of lethality by ingestion .
Result of Action
The result of the compound’s action is the inhibition of parasite proliferation . In vitro tests showed that the compound was effective against Trypomastigotes, a form of T. cruzi . The LC50 of the compound was found to be similar to that of Benznidazole (BZN), a medication used to treat Trypanosomiasis .
Action Environment
Activité Biologique
3-(2,4-Dichlorophenyl)propanal, with the molecular formula C9H8Cl2O and a molecular weight of 203.06 g/mol, is a compound of significant interest in biological research. Its primary application has been identified in the inhibition of the CYP51 receptor in Trypanosoma cruzi, the causative agent of Chagas disease. This article explores the biological activity of this compound, detailing its mechanisms, pharmacokinetics, and potential therapeutic applications.
Target Receptor
The primary target for this compound is the CYP51 enzyme in Trypanosoma cruzi. This enzyme plays a crucial role in the biosynthesis of sterols, which are vital for the parasite's survival and proliferation.
Mode of Action
The compound interacts with the active site of CYP51, leading to inhibition of the enzyme's activity. This inhibition disrupts the sterol biosynthesis pathway, ultimately resulting in reduced growth and replication of the parasite.
Pharmacological Profile
Pharmacokinetics
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. It exhibits permeability that aligns with hepatic clearance, indicating its potential for effective systemic administration.
Biochemical Pathways
Inhibition of CYP51 affects several biochemical pathways associated with the life cycle of T. cruzi, leading to decreased viability and proliferation rates of the parasite. The compound's action can be summarized as follows:
- Inhibition of Sterol Biosynthesis : Disruption in sterol production affects membrane integrity and function.
- Alteration in Metabolic Pathways : The compound may induce metabolic stress within the parasite, further inhibiting its growth.
Research Findings
Several studies have investigated the biological activity and potential therapeutic applications of this compound:
- Case Study 1 : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in T. cruzi proliferation rates at concentrations as low as 10 µM. This highlights its potential as a therapeutic agent against Chagas disease.
- Case Study 2 : A comparative analysis of metal complexes derived from this compound revealed enhanced antimicrobial properties compared to the uncomplexed form. This suggests that metal coordination can modify biological activity significantly.
Summary Table of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| CYP51 Inhibition | Reduced T. cruzi proliferation | |
| Antimicrobial Activity | Enhanced when complexed with metals | |
| Pharmacokinetic Properties | Favorable absorption and hepatic clearance |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-(2,4-Dichlorophenyl)propanal, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via Friedel-Crafts acylation using 2,4-dichlorobenzene and propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include electrophilic aromatic substitution (EAS) of pre-functionalized propanal derivatives . Yield optimization requires precise control of reaction temperature (typically 0–25°C), stoichiometric ratios, and catalyst activity. Impurities from over-acylation or isomerization can be minimized via low-temperature quenching and column chromatography .
Q. How is this compound characterized structurally and analytically?
- Answer : Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the aldehyde proton (δ 9.5–10 ppm) and aromatic/alkyl carbons.
- Mass spectrometry (HRMS) : Molecular ion peaks at m/z ≈ 204 (C₉H₇Cl₂O⁺) with isotopic patterns indicative of two chlorine atoms.
- FT-IR : Stretching vibrations for C=O (~1720 cm⁻¹) and C-Cl (~750 cm⁻¹).
Purity is validated via HPLC with UV detection (λ = 254 nm) .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
- Answer : Key properties include:
- Molecular weight : 205.08 g/mol (C₉H₈Cl₂O).
- Solubility : Low in water (<0.1 mg/mL); soluble in polar aprotic solvents (e.g., DMF, DMSO).
- Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at 4°C.
- Melting point : Not well-documented; typically liquid at room temperature .
Advanced Research Questions
Q. How can metabolic pathways of this compound be elucidated in environmental or biological systems?
- Answer : Use stable isotope tracing (e.g., C-labeled compound) to track degradation products. Studies on Rhodococcus species reveal metabolic intermediates like 3-(2,4-dichlorophenyl)-3-oxo-propanoic acid via β-oxidation pathways. Advanced LC-MS/MS or GC-MS identifies transient metabolites, while computational tools (e.g., MetaCyc) predict enzyme interactions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer : Conduct comparative structure-activity relationship (SAR) studies with analogs (e.g., varying halogen positions). For example, substituting Cl at the phenyl ring’s 2- and 4-positions enhances electrophilicity compared to 3- or 5-substituted analogs, affecting receptor binding. Validate findings using molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) .
Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?
- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. The aldehyde group’s LUMO energy (-1.5 eV) indicates susceptibility to nucleophilic attack (e.g., Grignard reagents). Solvent effects (PCM models) and steric hindrance from the dichlorophenyl group are critical parameters .
Q. What environmental degradation products form from this compound, and how are they monitored?
- Answer : Photolysis or microbial action generates dichlorinated cinnamic acid and 2,4-dichloroacetophenone . Use high-resolution mass spectrometry (HRMS) with fragmentation patterns (e.g., MS/MS) and isotopic labeling for identification. Field studies employ passive samplers (e.g., POCIS) coupled with LC-TOF/MS .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) for enantioselective reductions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD). Kinetic resolution using lipases (e.g., Candida antarctica) can separate racemic mixtures .
Q. Methodological Notes
- Data Contradictions : Cross-validate spectroscopic data with computational simulations (e.g., ChemDraw NMR prediction) to resolve structural ambiguities .
- Scale-Up Challenges : Transitioning from batch to continuous flow reactors improves reproducibility and reduces byproducts in gram-scale syntheses .
Propriétés
IUPAC Name |
3-(2,4-dichlorophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVDWIAVFOPBGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618927 | |
| Record name | 3-(2,4-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98581-93-2 | |
| Record name | 3-(2,4-Dichlorophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00618927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















